2-(4-nitrophenoxy)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide 2-(4-nitrophenoxy)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 458535-60-9
VCID: VC21504687
InChI: InChI=1S/C19H21N3O6S/c23-19(14-28-17-8-6-16(7-9-17)22(24)25)20-15-4-10-18(11-5-15)29(26,27)21-12-2-1-3-13-21/h4-11H,1-3,12-14H2,(H,20,23)
SMILES: C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula: C19H21N3O6S
Molecular Weight: 419.5g/mol

2-(4-nitrophenoxy)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide

CAS No.: 458535-60-9

Cat. No.: VC21504687

Molecular Formula: C19H21N3O6S

Molecular Weight: 419.5g/mol

* For research use only. Not for human or veterinary use.

2-(4-nitrophenoxy)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide - 458535-60-9

Specification

CAS No. 458535-60-9
Molecular Formula C19H21N3O6S
Molecular Weight 419.5g/mol
IUPAC Name 2-(4-nitrophenoxy)-N-(4-piperidin-1-ylsulfonylphenyl)acetamide
Standard InChI InChI=1S/C19H21N3O6S/c23-19(14-28-17-8-6-16(7-9-17)22(24)25)20-15-4-10-18(11-5-15)29(26,27)21-12-2-1-3-13-21/h4-11H,1-3,12-14H2,(H,20,23)
Standard InChI Key NVVMJDVZNIZOCM-UHFFFAOYSA-N
SMILES C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-]
Canonical SMILES C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Chemical Structure and Properties

Molecular Structure

2-(4-nitrophenoxy)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide possesses a complex molecular structure characterized by several distinct functional groups arranged in a specific spatial configuration. The compound features a central acetamide linkage (-NH-CO-) that connects two major structural components: a 4-nitrophenoxy moiety and a 4-(piperidin-1-ylsulfonyl)phenyl group. The piperidine ring is directly bonded to a sulfonyl group (-SO2-), which links to a phenyl ring that bears the acetamide substituent. The nitrophenoxy group is connected to the acetamide through a methylene bridge, creating a 2-(4-nitrophenoxy)acetamide unit.

The presence of the nitro group (-NO2) at the para position of one phenyl ring introduces specific electronic characteristics, influencing the compound's reactivity and potential interactions with biological targets. Similarly, the sulfonamide linkage between the piperidine ring and the second phenyl group contributes to the compound's chemical behavior, particularly its hydrogen-bonding capabilities and acidity. These structural features collectively determine the three-dimensional conformation of the molecule, which is crucial for its biological interactions and pharmaceutical potential.

Table 1: Structural Information of 2-(4-nitrophenoxy)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide

ParameterInformation
CAS Number458535-60-9
IUPAC Name2-(4-nitrophenoxy)-N-(4-piperidin-1-ylsulfonylphenyl)acetamide
Structural ComponentsPiperidine ring, Sulfonyl group, Phenyl rings, Acetamide linkage, Nitrophenoxy moiety
Standard InChIInChI=1S/C19H21N3O6S/c23-19(14-28-17-8-6-16(7-9-17)22(24)25)20-15-4-10-18(11-5-15)29(26,27)

Physical and Chemical Properties

The physical and chemical properties of 2-(4-nitrophenoxy)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide are determined by its molecular structure and the functional groups it contains. These properties are critical for understanding the compound's behavior in various environments and its potential interactions with biological systems. The presence of multiple functional groups with different electronic characteristics creates a complex electronic distribution within the molecule, influencing its reactivity patterns and intermolecular interactions.

Table 2: Physical and Chemical Properties of 2-(4-nitrophenoxy)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide

PropertyValue
Molecular FormulaC19H21N3O6S
Molecular Weight419.5 g/mol
AppearanceNot specified in available data
SolubilityNot specified in available data
Functional GroupsNitro, Phenoxy, Acetamide, Sulfonamide, Piperidine

From a chemical perspective, several structural elements of 2-(4-nitrophenoxy)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide contribute to its reactivity profile. The nitro group (-NO2) is strongly electron-withdrawing, affecting the electron density of the adjacent phenoxy group and potentially enhancing its leaving group capability in nucleophilic substitution reactions. The acetamide linkage (-NH-CO-) can participate in hydrogen bonding as both a donor and acceptor, while the sulfonamide group (-SO2-N-) contributes to the compound's acidity and hydrogen-bonding characteristics. The piperidine ring, being a secondary amine incorporated into a cyclic structure, introduces basic properties and potential stereochemical considerations.

Research Findings

Scientific investigations into compounds sharing structural similarities with 2-(4-nitrophenoxy)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide have revealed promising biological activities that may extend to our compound of interest. Studies have demonstrated that related compounds can alter the mRNA expression of osteoclast-specific markers, suggesting potential applications in the management of bone disorders such as osteoporosis or other conditions characterized by abnormal bone remodeling. This finding is particularly significant given the increasing prevalence of bone disorders in aging populations worldwide and the limitations of current therapeutic options. The molecular mechanisms underlying these effects likely involve interactions with specific signaling pathways that regulate osteoclast differentiation and activity, though detailed mechanistic studies would be required to confirm this hypothesis.

In the context of pain management and anti-inflammatory therapy, related compounds have shown inhibitory effects on specific biological pathways involved in pain sensation and inflammatory responses. These findings align with research on other sulfonamide-containing compounds and piperidine derivatives, which have demonstrated analgesic and anti-inflammatory properties in various experimental models. For instance, certain pyrimidine derivatives designed based on structural similarity with established anti-inflammatory drugs like mefenamic acid have emerged as potent analgesic and anti-inflammatory agents, some showing greater efficacy than standard drugs like diclofenac sodium. Additionally, these compounds exhibited a notably low ulcer index, suggesting a potentially improved safety profile compared to conventional non-steroidal anti-inflammatory drugs (NSAIDs), which are often associated with gastrointestinal side effects.

Biological ActivityKey FindingsPotential Applications
Bone MetabolismAlteration of mRNA expression of osteoclast-specific markersTreatment of bone disorders, osteoporosis
Pain ManagementInhibition of specific pain-related biological pathwaysDevelopment of novel analgesics
Anti-inflammatoryReduction of inflammatory responsesManagement of inflammatory conditions
Gastrointestinal SafetyLow ulcer index in similar compoundsNSAIDs with improved safety profile

While these research findings provide valuable insights into the potential biological activities of 2-(4-nitrophenoxy)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide, it is important to note that direct experimental evidence specific to this compound is limited in the available data. Further studies focusing specifically on this compound would be necessary to definitively establish its pharmacological profile and therapeutic potential. Such investigations should include in vitro assays to characterize its interactions with relevant biological targets, followed by in vivo studies to assess its efficacy and safety in appropriate experimental models.

Comparison with Structurally Similar Compounds

To better understand the potential properties and activities of 2-(4-nitrophenoxy)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide, it is valuable to compare it with structurally similar compounds for which more extensive data may be available. Such comparisons can provide insights into structure-activity relationships and help predict the compound's behavior in various contexts. Several related compounds share key structural elements with our compound of interest, though they differ in specific substituents or connectivity patterns that could significantly influence their physical, chemical, and biological properties.

One closely related compound is 2-(4-chlorophenoxy)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide, which differs from our target compound only in the substitution of the nitro group with a chloro group on the phenoxy moiety. This compound has a molecular weight of 408.9 g/mol and is characterized by the molecular formula C19H21ClN2O4S. The replacement of the nitro group with a chloro group represents a significant change in electronic properties, as chloro groups are less strongly electron-withdrawing than nitro groups. This difference could affect the compound's reactivity, particularly at the phenoxy moiety, and potentially alter its interactions with biological targets, leading to differences in pharmacological activity and toxicity profile.

Table 4: Comparison of 2-(4-nitrophenoxy)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural DifferenceCAS Number
2-(4-nitrophenoxy)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamideC19H21N3O6S419.5 g/molReference compound458535-60-9
2-(4-chlorophenoxy)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamideC19H21ClN2O4S408.9 g/molChloro instead of nitro group327065-70-3
N-(4-(Piperidin-1-ylsulphonyl)phenyl)acetamideC13H18N2O3S282.36 g/molLacks phenoxy moiety5702-82-9
2-(Phenylamino)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamideNot specifiedNot specifiedPhenylamino instead of nitrophenoxyNot specified
2-(4-Nitrophenylamino)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamideNot specifiedNot specifiedNitrophenylamino instead of nitrophenoxyNot specified

Another related compound is N-(4-(Piperidin-1-ylsulphonyl)phenyl)acetamide, which shares the piperidine-1-ylsulfonyl group and acetamide moiety but lacks the phenoxy component entirely. This compound has a molecular weight of 282.36 g/mol and the formula C13H18N2O3S. The absence of the phenoxy moiety represents a significant structural simplification, likely resulting in different physicochemical properties and biological interactions. The crystal structure of this compound has been determined and is available in crystallographic databases, providing detailed information about its three-dimensional structure and intermolecular interactions that could inform predictions about the conformation of our target compound.

Additional related compounds include 2-(Phenylamino)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide and 2-(4-Nitrophenylamino)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide, which feature phenylamino and nitrophenylamino groups, respectively, instead of the nitrophenoxy moiety present in our compound of interest. These compounds represent variations in the linkage between the acetamide group and the aromatic ring, with an amino group (-NH-) replacing the oxygen atom of the phenoxy group (-O-). This change would significantly affect the geometry and flexibility of this part of the molecule, potentially leading to different binding interactions with biological targets and consequently different biological activities.

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